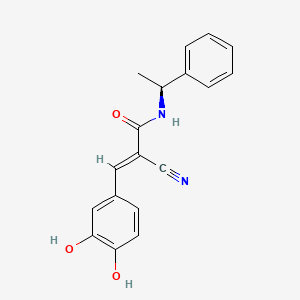

Tyrphostin AG 835

Overview

Description

Tyrphostin AG 835 is a compound with a molecular formula of C18H16N2O3 and a molecular weight of 308.34 . It is also known as (S)-N-(α-Methylbenzyl)-3,4-dihydroxybenzylidenecyanoacetamide or (S)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-(1-phenylethyl)acrylamide . It is a protein tyrosine kinase inhibitor .

Molecular Structure Analysis

The molecular structure of Tyrphostin AG 835 consists of 18 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .

Chemical Reactions Analysis

Tyrphostin AG 835 is an EGFR kinase inhibitor . It has been found to inhibit the epidermal growth factor receptor (EGFR) kinase with an IC50 of 0.86 μM .

Physical And Chemical Properties Analysis

Tyrphostin AG 835 is a solid at 20°C . It is light yellow to amber to dark green in color . The specific rotation is +93.0 to +98.0 deg (C=0.5, MeOH) . It has a melting point of 146°C .

Scientific Research Applications

Protein Tyrosine Kinase Inhibitor

Tyrphostin AG 835 is known as a Protein Tyrosine Kinase Inhibitor . Protein tyrosine kinases are enzymes that are key regulators of cell signaling pathways, often involved in the growth and proliferation of cells. By inhibiting these enzymes, Tyrphostin AG 835 can potentially regulate these pathways, making it a valuable tool in research related to cancer and other diseases involving abnormal cell growth.

EGFR-Kinase Activity Inhibition

Tyrphostin AG 835 has shown potency in the inhibition of EGFR-kinase activity . EGFR (Epidermal Growth Factor Receptor) is a protein that resides on the cell surface and is activated by binding of its specific ligands. This activation can lead to cell proliferation and differentiation. Inhibiting EGFR-kinase activity can be beneficial in the treatment of cancers where EGFR is overexpressed or mutated.

Dopamine Activity Regulation

Research has suggested that Tyrphostin AG 835 could potentially inhibit Dop by competing with the binding of ATP . Dopamine (Dop) is a type of neurotransmitter, and ATP is a molecule that provides energy for many processes in living cells. This suggests that Tyrphostin AG 835 could have applications in neurological research, particularly in areas related to dopamine activity.

Gene Information Research

Tyrphostin AG 835 is associated with several genes, including MST1R (4486), PTK2 (5747), PTK6 (5753), PTK7 (5754), TWF1 (5756), and TXK (7294) . This suggests that Tyrphostin AG 835 could be used in genetic research, particularly in studies related to these genes.

Safety and Hazards

Mechanism of Action

Target of Action

Tyrphostin AG 835 is primarily known as a Protein Tyrosine Kinase inhibitor . Protein Tyrosine Kinases (PTKs) are key regulators of critical cellular processes such as metabolism, cell division, and survival. By inhibiting PTKs, Tyrphostin AG 835 can interfere with these processes, potentially leading to therapeutic effects .

Mode of Action

This inhibition can disrupt signal transduction pathways, leading to altered cellular function .

Biochemical Pathways

For instance, it may affect pathways related to cell growth and proliferation, apoptosis, and cell migration .

Pharmacokinetics

It is known that tyrphostin ag 835 is soluble in ethanol and dmso , which could influence its bioavailability and distribution.

Result of Action

The molecular and cellular effects of Tyrphostin AG 835’s action are largely dependent on the specific cellular context and the particular PTKs it inhibits. In general, inhibition of PTKs can lead to a disruption of cellular signaling, potentially affecting cell growth, survival, and other functions .

properties

IUPAC Name |

(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-12(14-5-3-2-4-6-14)20-18(23)15(11-19)9-13-7-8-16(21)17(22)10-13/h2-10,12,21-22H,1H3,(H,20,23)/b15-9+/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGQVUWXNOJOSJ-DGGAMASNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017645 | |

| Record name | (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

133550-37-5 | |

| Record name | Tyrphostin AG 835 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16763 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tyrphostin AG 835 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.